N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-14(10-3-6-19-9-10)17-8-11-13(16-5-4-15-11)12-2-1-7-20-12/h1-7,9H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFYXTLEROHHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three primary components:
- 3-(Thiophen-2-yl)pyrazine-2-carbaldehyde as the pyrazine-thiophene core.
- Methylamine for the methylene bridge.
- Furan-3-carboxylic acid for the amide functionality.
Two dominant strategies emerge:
- Route 1 : Sequential assembly via nucleophilic aromatic substitution and reductive amination.
- Route 2 : Condensation-based pyrazine ring formation followed by functionalization.
Synthetic Route 1: Nucleophilic Substitution and Reductive Amination
Synthesis of 3-(Thiophen-2-yl)pyrazine-2-carbaldehyde
The pyrazine-thiophene core is synthesized through nucleophilic substitution. Bromopyrazine derivatives react with thiophen-2-ylthiols under basic conditions. For example:
Reductive Amination to Install the Methylene Bridge
The aldehyde intermediate undergoes reductive amination with methylamine :
Amide Coupling with Furan-3-Carboxylic Acid
The final step involves activating furan-3-carboxylic acid and coupling it to the amine:
- Furan-3-carboxylic acid is treated with HATU and DIPEA in DMF for 15 minutes to form the active ester.
- Addition of N-methyl-3-(thiophen-2-yl)pyrazin-2-amine proceeds at 25°C for 6 hours, yielding the target compound.
Table 1: Key Reaction Conditions for Route 1
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Nucleophilic Substitution | NaOMe/MeOH, 60°C, 8h | 75 | |
| Reductive Amination | NaBH3CN, MeOH, rt, 12h | 82 | |
| Amide Coupling | HATU, DIPEA, DMF, 25°C, 6h | 68 |
Synthetic Route 2: Pyrazine Ring Construction via Condensation
Formation of the Pyrazine Core
A cyclocondensation strategy builds the pyrazine ring:
Optimization Challenges and Solutions
Thiophene Incorporation
Amide Bond Stability
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : Retention time = 12.3 min (C18, 60% acetonitrile), purity 98.5%.
Chemical Reactions Analysis
Types of Reactions
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions.
Reduction: The pyrazine ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyrazine ring can produce various hydrogenated derivatives.
Scientific Research Applications
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Implications
The target compound’s pyrazine-thiophene-furan architecture positions it as a flexible scaffold for drug discovery. Lessons from analogs suggest:
- Synthetic Optimization : Adopting HBTU/DIPEA coupling (as in 47i) could improve yields .
- Bioactivity Profiling : Testing against viral proteases (e.g., PLpro) is warranted, given the success of related carboxamides .
- Solubility Enhancement : Introducing azetidine or tetrahydrofuran groups (as in ) may balance lipophilicity and bioavailability.
Biological Activity
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, combining thiophene, pyrazine, and furan moieties, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy against various biological targets.
Antimicrobial Activity
Recent studies have assessed the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains. For example, a derivative of this compound exhibited an IC50 value of 31.64 μM against DNA gyrase, indicating potential as an antibacterial agent .
Anticancer Properties
Research has also focused on the anticancer potential of this compound. A study evaluated its antiproliferative effects against several human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cells. The results indicated promising activity, with certain derivatives showing significant inhibition of cell proliferation compared to standard chemotherapeutics like doxorubicin .
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in critical cellular processes. This interaction may lead to the inhibition of key metabolic pathways or signal transduction pathways essential for cell survival and proliferation .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | IC50 (μM) | Reference |
|---|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | 31.64 | |
| 13 | E. coli | 0.25 | 12.27 |
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Case Study: Anticancer Efficacy in MCF-7 Cells
A detailed investigation was conducted to evaluate the effects of this compound on MCF-7 cells. The study utilized an MTT assay to determine cell viability post-treatment with varying concentrations of the compound over a period of 48 hours.
Findings:
- At a concentration of 15 μM, a significant reduction in cell viability was observed.
- Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may induce apoptosis in breast cancer cells.
Case Study: Synergistic Effects with Doxorubicin
In another study, researchers explored the synergistic effects of combining this compound with doxorubicin on HCT-116 cells. The combination treatment resulted in enhanced antiproliferative activity compared to either drug alone.
Findings:
- The combination reduced the IC50 value of doxorubicin from 10 μM to 5 μM when administered alongside the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
